molecular formula C13H13NO7 B5153980 (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate

(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate

Cat. No. B5153980
M. Wt: 295.24 g/mol
InChI Key: WVLMWQONYHDZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate, also known as DOTA, is a chelating agent that is widely used in scientific research. DOTA is a complex molecule that is synthesized in the laboratory using a variety of methods.

Mechanism of Action

The mechanism of action of (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate is based on its ability to chelate metal ions. When (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate binds to a metal ion, it forms a stable complex that is resistant to degradation. This complex can then be used for a variety of research applications, including imaging and therapy.
Biochemical and Physiological Effects:
(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate has a low toxicity and is generally well-tolerated in laboratory animals and humans. It is rapidly cleared from the body through renal excretion, and its metabolites are not known to have any significant biological activity.

Advantages and Limitations for Lab Experiments

The advantages of using (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate in laboratory experiments include its high stability, low toxicity, and ability to bind to a variety of metal ions. However, (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the choice of metal ion and the conditions of the reaction can affect the stability and properties of the resulting complex.

Future Directions

There are several potential future directions for (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate research. One area of interest is the development of new metal complexes for use in imaging and therapy. Researchers are also exploring the use of (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate as a drug delivery system, as well as its potential applications in nanotechnology and materials science. Additionally, there is ongoing research into the use of (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate in combination with other imaging and therapeutic agents to improve their efficacy and reduce toxicity.
Conclusion:
In conclusion, (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate is a complex molecule that is widely used as a chelating agent in scientific research. Its ability to bind to metal ions has made it an important tool for imaging and therapy, and its low toxicity and high stability make it a valuable asset in the laboratory. While there are some limitations to its use, ongoing research is exploring new applications and potential future directions for this versatile molecule.

Synthesis Methods

The synthesis of (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate involves several steps, including the condensation of an aldehyde with an amine, followed by cyclization and esterification. The most common method for synthesizing (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate is the reaction between 1,4,7-triazacyclononane (TACN) and 2-bromoacetic acid. This reaction produces a precursor molecule, which is then converted to (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate through a series of steps.

Scientific Research Applications

(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate is primarily used as a chelating agent in scientific research. It is used to bind to metal ions, such as gadolinium, indium, and lutetium, which are commonly used in medical imaging and radiotherapy. (3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate complexes with these metal ions to form stable and biocompatible compounds that can be used for a variety of research applications, including magnetic resonance imaging (MRI), positron emission tomography (PET), and targeted radiotherapy.

properties

IUPAC Name

[acetyloxy-(1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c1-5(15)19-12(20-6(2)16)13-4-3-7(21-13)8-9(13)11(18)14-10(8)17/h3-4,7-9,12H,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLMWQONYHDZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)NC3=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methanediyl diacetate

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